6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biodegradation and Environmental Fate of Ethers
Studies have shown the capacity of microorganisms to degrade ether compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting the biodegradation pathways and the environmental fate of these substances. Microorganisms can utilize ETBE as a carbon and energy source, either aerobically or via co-metabolism with alkanes. This research is significant for understanding how similar compounds, including potentially 6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, might behave in environmental contexts and the potential for bioremediation strategies in contaminated sites (Thornton et al., 2020).
Synthetic Applications and Catalysis
Research into synthetic applications of pyrimidine derivatives includes the synthesis of 1,2,3,4-tetrahydropyrimidine derivatives with potential anti-inflammatory activity, demonstrating the versatility and medicinal relevance of pyrimidine chemistry. Such compounds were synthesized using novel procedures, characterized, and evaluated for their biological activities, underscoring the potential pharmaceutical applications of pyrimidine derivatives (Gondkar, Deshmukh, & Chaudhari, 2013).
Environmental Occurrence and Toxicity of Phenolic Antioxidants
Another related area of research involves the study of synthetic phenolic antioxidants (SPAs), which share some structural motifs with pyrimidine derivatives. This research focuses on the environmental occurrence, human exposure, and toxicity of SPAs, offering insights into the potential environmental and health impacts of widespread chemical usage. It highlights the detection of SPAs in various matrices and discusses their biotransformation products, exposure pathways, and toxicity profiles (Liu & Mabury, 2020).
Properties
IUPAC Name |
6-tert-butyl-3-ethyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-12-8(13)6-7(10(2,3)4)11-9(12)14/h6H,5H2,1-4H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIIWZUURKKTDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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